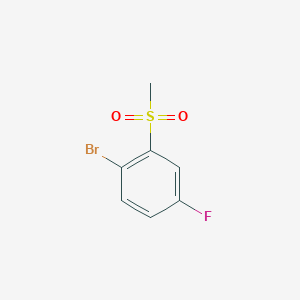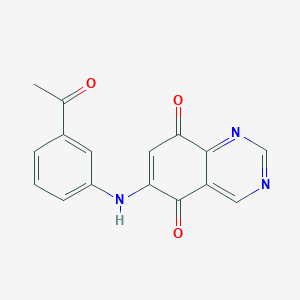
ROS modulator 3b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ROS modulator 3b is a compound known for its ability to modulate reactive oxygen species (ROS)-mediated signaling. It exerts Akt-dependent ROS-mediated cell death, making it a significant compound in the field of cancer research . The chemical formula of this compound is C16H11N3O3, and its IUPAC name is 6-((3-acetylphenyl)amino)quinazoline-5,8-dione .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ROS modulator 3b involves the reaction of 3-acetylphenylamine with quinazoline-5,8-dione under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
ROS modulator 3b undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: This compound can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazoline and amine derivatives, which have different biological activities and applications .
Applications De Recherche Scientifique
ROS modulator 3b has a wide range of scientific research applications, including:
Mécanisme D'action
ROS modulator 3b exerts its effects by modulating ROS-mediated signaling pathways. It induces Akt-dependent ROS-mediated cell death by increasing the levels of ROS within the cell. This leads to oxidative stress, which triggers apoptosis in cancer cells. The compound targets specific molecular pathways involved in ROS production and regulation, making it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to ROS modulator 3b include:
Phenethyl isothiocyanate (PEITC): A naturally occurring compound with promising anticancer activity by modulating intracellular ROS.
RRx-001: A novel nitric oxide and ROS-mediated epigenetic modulator with anticancer properties.
Uniqueness
This compound is unique due to its specific mechanism of action involving Akt-dependent ROS-mediated cell death. Unlike other ROS modulators, it has a distinct chemical structure and targets specific molecular pathways, making it a valuable compound in cancer research .
Propriétés
Formule moléculaire |
C16H11N3O3 |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
6-(3-acetylanilino)quinazoline-5,8-dione |
InChI |
InChI=1S/C16H11N3O3/c1-9(20)10-3-2-4-11(5-10)19-13-6-14(21)15-12(16(13)22)7-17-8-18-15/h2-8,19H,1H3 |
Clé InChI |
ISLYLVODAYGJNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC2=CC(=O)C3=NC=NC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
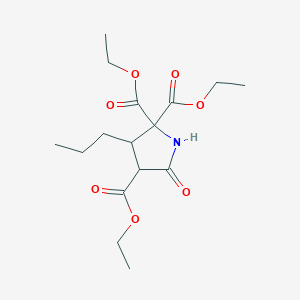
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
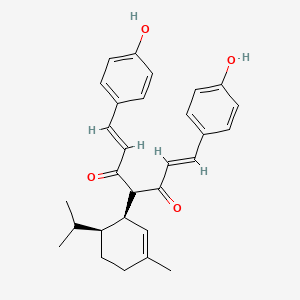
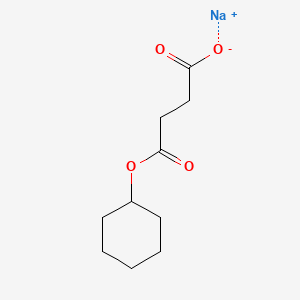
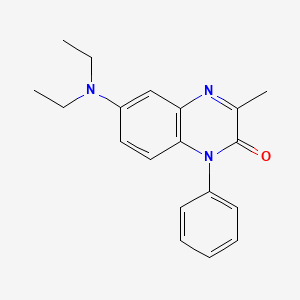
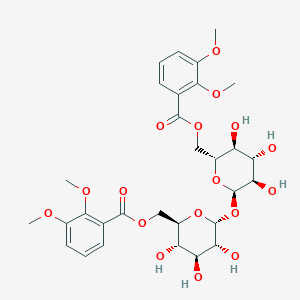
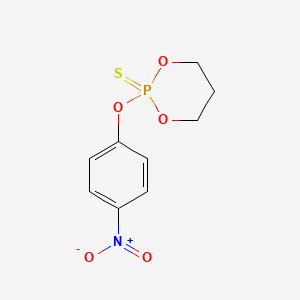

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
![Benzenamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14756290.png)
